(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-Methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a cyanoacrylamide derivative featuring a tetrahydrobenzo[b]thiophene core, a pyridin-3-yl substituent, and a methyl ester group. Its synthesis involves Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and pyridine-3-carbaldehyde in the presence of piperidine and acetic acid .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-19(24)16-14-6-2-3-7-15(14)26-18(16)22-17(23)13(10-20)9-12-5-4-8-21-11-12/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,22,23)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNIUQGAYIFNOY-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound belonging to the tetrahydrobenzo[b]thiophene family, which has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews various studies that explore its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action.
Synthesis and Structural Characterization
The compound can be synthesized through a multicomponent approach involving the reaction of appropriate precursors. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the synthesized compound. The presence of functional groups like the cyano and acrylamide moieties contributes to its biological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values ranged from 23.2 μM to lower values depending on structural modifications and specific derivatives tested .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis showing G2/M phase arrest and S-phase cell-cycle interference. This suggests that the compound disrupts normal cell cycle progression, leading to cell death .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Scavenging Activity : The compound demonstrated effective radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent. Compounds with similar structures have shown comparable or superior antioxidant activities .
Antibacterial Activity
The antibacterial efficacy of related tetrahydrobenzo[b]thiophene derivatives has also been reported. While specific data on this compound's antibacterial activity is limited, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Studies
- Study on Apoptosis Induction : A study highlighted that derivatives of tetrahydrobenzo[b]thiophene significantly induced apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze DNA content and cell cycle distribution, confirming the induction of apoptosis through increased G2/M phase arrest .
- Inhibition Studies : Another investigation focused on the inhibition of PDK1 and LDHA enzymes by related compounds, showing promising results for colorectal cancer treatment . This indicates that structural modifications can enhance specific biological activities.
Data Summary Table
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrobenzo[b]thiophene core with functional groups including cyano and acrylamide moieties. These structural elements are crucial for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Reported IC50 values range from 23.2 μM to lower values depending on specific derivatives tested.
- Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells. Flow cytometry analyses show G2/M phase arrest and S-phase cell-cycle interference, suggesting disruption of normal cell cycle progression leading to cell death.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Scavenging Activity : The compound demonstrated effective radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent. Similar compounds have shown comparable or superior antioxidant activities.
Antibacterial Activity
While specific data on the antibacterial activity of this compound is limited, related tetrahydrobenzo[b]thiophene derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Further investigations are needed to establish the antibacterial efficacy of this specific compound.
Study on Apoptosis Induction
A study highlighted that derivatives of tetrahydrobenzo[b]thiophene significantly induced apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze DNA content and cell cycle distribution, confirming the induction of apoptosis through increased G2/M phase arrest.
Inhibition Studies
Another investigation focused on the inhibition of PDK1 and LDHA enzymes by related compounds, showing promising results for colorectal cancer treatment. This indicates that structural modifications can enhance specific biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a common scaffold with analogs such as ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) and ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) . Key differences include:
- Core structure : The tetrahydrobenzo[b]thiophene ring system (partially saturated) vs. dimethylthiophene (fully unsaturated) in 3d/3e .
- Substituents: Pyridin-3-yl group (heteroaromatic) vs. phenolic (e.g., 4-hydroxyphenyl) or methoxy-substituted aryl groups in analogs .
- Ester group : Methyl ester in the target compound vs. ethyl ester in 3d/3e, affecting lipophilicity and metabolic stability .
Physicochemical Properties
- Melting points : The target compound’s melting point is unreported, but analogs like 3d (298–300°C) and 3e (215–216°C) suggest substituents significantly influence crystallinity .
- Spectroscopic data: IR: All compounds show characteristic peaks for C≡N (~2212 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹) . ¹H NMR: Pyridin-3-yl protons in the target compound would exhibit distinct aromatic shifts compared to phenolic protons (e.g., δ 6.96–8.01 in 3d) . notes that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint substituent locations, applicable to comparing pyridinyl vs. phenyl derivatives .
Bioactivity Profiles
- Antioxidant activity: Analogs with electron-donating groups (e.g., 4-hydroxyphenyl in 3d) show enhanced radical scavenging, attributed to phenolic -OH groups. The pyridinyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to 3d .
- Anti-inflammatory activity : Ethyl esters (e.g., 3d) exhibit 60–70% inhibition in carrageenan-induced edema models. Methyl ester derivatives like the target compound may display altered pharmacokinetics due to faster esterase hydrolysis .
- The pyridinyl group in the target compound may enhance kinase inhibition via hydrogen bonding with ATP-binding pockets .
Computational and Analytical Comparisons
- Similarity metrics : Tanimoto and Dice indices () quantify structural overlap between the target compound and analogs. For example, the pyridinyl derivative may share ~80% similarity with phenyl analogs in MACCS fingerprint comparisons .
- Molecular networking: MS/MS-based clustering () would group the target compound with other cyanoacrylamides, while fragmentation differences (e.g., pyridinyl vs. phenyl losses) may separate subclusters .
- Bioactivity clustering: Hierarchical clustering () suggests the target compound may group with kinase inhibitors due to its pyridinyl moiety, whereas phenolic analogs cluster with antioxidant/anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how are the products characterized?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation. A typical procedure involves reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with pyridine-3-carbaldehyde in toluene using catalytic piperidine and acetic acid under reflux (5–6 hours). The product is purified via recrystallization (e.g., methanol) and characterized using:
- IR spectroscopy : Confirms C=O (1650–1750 cm⁻¹), C≡N (~2200 cm⁻¹), and C=C (~1600 cm⁻¹) stretches.
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon signals (e.g., ester carbonyl at ~165 ppm).
- LC-MS/HRMS : Validates molecular weight and purity .
Q. What spectroscopic techniques are critical for confirming the stereochemistry (E/Z) of the acrylamido group?
- Methodological Answer : The E-configuration of the acrylamido group is confirmed via:
- ¹H NMR coupling constants : Trans (E) olefinic protons exhibit a coupling constant , distinct from cis (Z) configurations ().
- NOESY/ROESY : Absence of nuclear Overhauser effect (NOE) between acrylamido protons and adjacent groups supports the trans geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Solvent selection : Toluene or DMF enhances reactivity compared to polar protic solvents.
- Catalyst ratio : A 1:1 molar ratio of piperidine:acetic acid accelerates the Knoevenagel condensation.
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) identifies intermediates and minimizes side products.
- Post-reaction workup : Recrystallization in methanol improves purity (yields: 72–94%) .
Q. How can researchers address discrepancies in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory) for structurally analogous compounds?
- Methodological Answer : Contradictions arise due to:
- Assay variability : Standardize protocols (e.g., MIC for antibacterial activity vs. COX-2 inhibition for anti-inflammatory assays).
- Structural modifications : Compare analogs (e.g., substituents on the pyridine ring or benzo[b]thiophene core) to isolate structure-activity relationships (SAR).
- Computational modeling : Use molecular docking to predict binding affinities to diverse targets (e.g., bacterial enzymes vs. inflammatory cytokines) .
Q. What strategies are effective for modifying the compound to enhance its biological activity or selectivity?
- Methodological Answer :
- Functional group substitution : Replace the cyano group with carboxamide to alter solubility and hydrogen-bonding capacity.
- Ring saturation : Modify the tetrahydrobenzo[b]thiophene core to a fully aromatic system for enhanced π-π stacking.
- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position to modulate electronic properties.
- In silico screening : Use QSAR models to prioritize analogs with predicted higher bioactivity .
Q. How does the pyridin-3-yl group influence the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- LogP analysis : The pyridinyl group decreases logP (increases hydrophilicity) compared to phenyl analogs, improving aqueous solubility.
- pKa effects : The basic pyridine nitrogen (pKa ~4.8) enhances protonation at physiological pH, affecting membrane permeability.
- X-ray crystallography : Structural data (e.g., dihedral angles between pyridine and thiophene rings) reveal conformational preferences impacting binding .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-dependent stability studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl, 40°C) with HPLC monitoring.
- Mechanistic insights : Acid hydrolysis likely cleaves the acrylamido group; stabilization strategies include steric hindrance (e.g., ortho-substituted pyridines) or protective groups (e.g., Boc on the amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
